1-Chloro-3,3,3-trifluoroacetone
Overview
Description
1-Chloro-3,3,3-trifluoroacetone is an organic compound with the molecular formula C3H2ClF3O. It is a clear liquid with a boiling point of 71-72°C and a density of 1.45 g/cm³ . This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
1-Chloro-3,3,3-trifluoroacetone is primarily used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and chemical production processes . .
Mode of Action
It is known that the compound can undergo thermal decomposition into radicals such as hcl, ˙cf3, and ˙cf2 . These radicals can consume ˙OH and ˙H radicals, which is a mechanism used for fire suppression .
Biochemical Pathways
The generation of radicals like ˙cf3 and ˙cf2 during its thermal decomposition suggests that it might interact with biochemical pathways involving these radicals .
Pharmacokinetics
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that it may be sensitive to temperature and atmospheric conditions.
Result of Action
Its potential to generate radicals during thermal decomposition suggests that it could have significant effects at the molecular level .
Action Environment
The action of this compound is influenced by environmental factors. For instance, its thermal decomposition into radicals is a temperature-dependent process . Moreover, it should be stored under inert gas (nitrogen or Argon) at 2-8°C , indicating that its stability and efficacy could be affected by atmospheric and temperature conditions.
Preparation Methods
1-Chloro-3,3,3-trifluoroacetone can be synthesized from 1,1-dichloro-3,3,3-trifluoroacetone hydrate . The reaction involves the use of anhydrous aluminum trichloride as a catalyst and toluene as a solvent. The reaction is carried out at a temperature of 0-5°C for 3-4 hours, followed by the addition of ice water and adjustment of pH to 8-9 using a 40% sodium hydroxide solution . Industrial production methods often involve similar reaction conditions but on a larger scale to meet commercial demands .
Chemical Reactions Analysis
1-Chloro-3,3,3-trifluoroacetone undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed to form methyl alcohol and hydrogen chloride.
Common reagents used in these reactions include zinc powder for reduction and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-3,3,3-trifluoroacetone is widely used in scientific research, particularly in:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: It is used in the development of new pharmaceutical agents.
Industrial Applications: The compound is used in the production of plastics, rubber, and as a solvent for pesticides and other agricultural chemicals.
Comparison with Similar Compounds
1-Chloro-3,3,3-trifluoroacetone is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:
1,1,1-Trifluoroacetone: Lacks the chlorine atom and has different reactivity.
1-Bromo-3,3,3-trifluoroacetone: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
1,1-Difluoroacetone: Contains fewer fluorine atoms, resulting in different physical and chemical properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
3-chloro-1,1,1-trifluoropropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF3O/c4-1-2(8)3(5,6)7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONJVQFMOZAXOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378738 | |
Record name | 1-CHLORO-3,3,3-TRIFLUOROACETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-37-8 | |
Record name | 1-CHLORO-3,3,3-TRIFLUOROACETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-1,1,1-trifluoroacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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